Product packaging for Sodium perchlorate monohydrate(Cat. No.:CAS No. 7791-07-3)

Sodium perchlorate monohydrate

Cat. No.: B148034
CAS No.: 7791-07-3
M. Wt: 141.46 g/mol
InChI Key: SOAFTOVKEPSSML-UHFFFAOYSA-N
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Description

Sodium Perchlorate Monohydrate (NaClO₄·H₂O, 7791-07-3) is a white, crystalline, and highly deliquescent solid recognized for its potent oxidizing properties and exceptional solubility in water and ethanol . This combination of high solubility and the kinetic inertness of the perchlorate anion makes it an excellent choice as an unreactive background electrolyte in electrochemical studies, where it serves as a non-complexing, redox-insensitive supporting electrolyte . In molecular biology, it is a standard reagent used in DNA extraction and hybridization reactions . Its value extends to industrial and chemical synthesis research, where it acts as a crucial precursor for producing other perchlorate salts, such as ammonium and potassium perchlorate, and perchloric acid, which are vital in propellants and explosives research . Furthermore, it is investigated for its role as a synergist in advanced PVC stabilizer systems, enhancing thermal stability and UV resistance in polymer applications . In the pharmaceutical sector, its ability to competitively inhibit iodide uptake is relevant for research into contrast agents and thyroid function . As a powerful oxidizer, it is also a component in energetic formulations for mining explosives . This product is classified For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses. Handle with appropriate personal protective equipment, as it is a strong oxidizer and may pose health and environmental hazards .

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClH3NaO5 B148034 Sodium perchlorate monohydrate CAS No. 7791-07-3

Properties

CAS No.

7791-07-3

Molecular Formula

ClH3NaO5

Molecular Weight

141.46 g/mol

IUPAC Name

sodium;perchlorate;hydrate

InChI

InChI=1S/ClHO4.Na.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2

InChI Key

SOAFTOVKEPSSML-UHFFFAOYSA-N

SMILES

O.[O-]Cl(=O)(=O)=O.[Na+]

Canonical SMILES

O.OCl(=O)(=O)=O.[Na]

Other CAS No.

7791-07-3

Pictograms

Oxidizer; Irritant

Related CAS

207683-20-3

Synonyms

NaClO4.H2O, Perchloric acid sodium salt monohydrate

Origin of Product

United States

Synthetic Methodologies and Crystallization Science

Electrochemical Synthesis Pathways for Sodium Perchlorate (B79767)

The industrial production of sodium perchlorate is predominantly achieved through the electrochemical oxidation of sodium chlorate (B79027). researchgate.net This process can be conducted by electrolyzing a solution of sodium chlorate, which itself is typically produced by the electrolysis of a concentrated sodium chloride solution. researchgate.net

Anodic Oxidation Mechanisms of Sodium Chlorate Precursors

The electrochemical conversion of sodium chlorate (NaClO₃) to sodium perchlorate (NaClO₄) occurs at the anode of an electrolytic cell. google.com The fundamental anodic reaction in an acidic medium is represented as:

ClO₃⁻ + H₂O → ClO₄⁻ + 2H⁺ + 2e⁻ google.com

In an alkaline medium, the reaction is:

ClO₃⁻ + 2OH⁻ → ClO₄⁻ + H₂O + 2e⁻ sciencemadness.org

The process involves the discharge of chlorate ions at the anode surface. The standard potential for this reaction is close to that of water oxidation, making the choice of anode material and operating conditions crucial to minimize oxygen evolution as a parasitic reaction. exrockets.com The mechanism of perchlorate formation is complex and can be influenced by factors such as current density, temperature, and electrolyte composition.

During the electrolysis of sodium chloride to produce sodium chlorate, the initial step is the oxidation of chloride to hypochlorite (B82951) (ClO⁻). This intermediate can then be further oxidized to chlorate through two main pathways: anodic oxidation at the electrode's boundary layer and autoxidation in the bulk electrolyte. sciencemadness.orgacs.orgamericanelements.com Industrial processes are often optimized to favor autoxidation for energy efficiency. sciencemadness.orgamericanelements.com

Influence of Electrode Materials on Synthesis Efficiency

The choice of anode material is a critical factor in the efficiency of sodium perchlorate synthesis. The anode must have a high oxygen overpotential to favor the oxidation of chlorate over the evolution of oxygen. Platinum and lead dioxide are the most commonly used anode materials in industrial applications. sciencemadness.org

Platinum Anodes: Platinum and its alloys are highly effective for the anodic oxidation of chlorate to perchlorate, offering high current efficiency. sciencemadness.orgexrockets.commdpi.com However, the high cost and potential for corrosion are significant drawbacks. exrockets.com

Other Materials: Research has explored other anode materials, such as tantalum carbide containing platinum, to reduce the reliance on pure platinum. nih.gov

The cathode material is typically stainless steel, which is also used in chlorate cells. exrockets.com To suppress parasitic reactions at the cathode, such as the reduction of hypochlorite, additives like sodium dichromate may be introduced to the electrolyte. sciencemadness.orgexrockets.com However, some modern electrolytic systems are designed to operate without these additives. exrockets.com

Parameter Influence on Synthesis Efficiency Typical Values/Conditions References
Anode Material Determines oxygen overpotential and resistance to corrosion.Platinum, Lead Dioxide sciencemadness.orgexrockets.com
Anode Current Density Affects the rate of reaction and can influence side reactions.20-25 A/dm² (for GSLD anode) exrockets.comguidechem.com
Temperature Influences reaction kinetics and current efficiency.45-50°C guidechem.com
pH of Electrolyte Affects the stability of intermediates and the overall reaction pathway.6.2-6.8 google.com
Additives (e.g., NaF) Can improve current efficiency by suppressing side reactions.~2 g/L exrockets.comgoogle.com

Controlled Crystallization of Sodium Perchlorate Monohydrate

Following the electrochemical synthesis, the resulting sodium perchlorate solution is processed to isolate the solid product. The monohydrate form (NaClO₄·H₂O) is typically obtained when crystallization occurs below approximately 52°C. exrockets.com

Parameters Affecting Hydrate (B1144303) Formation and Crystal Growth

The formation and growth of this compound crystals are influenced by several physicochemical parameters. Controlling these factors is essential for obtaining a product with the desired purity and crystal morphology. researchgate.net

Temperature: Temperature is a critical factor. Crystallization below about 52°C favors the formation of the monohydrate, while anhydrous sodium perchlorate crystallizes at higher temperatures. exrockets.com Lowering the temperature during crystallization setup can reduce precipitate formation and improve crystal shape. nih.gov

Supersaturation: The level of supersaturation in the solution drives the nucleation and growth of crystals. The growth mechanism of sodium chlorate crystals, a related compound, has been shown to depend on the supersaturation level. acs.org

Solvent: The properties of the solvent, such as polarity, can influence the crystal habit and morphology. rsc.org While water is the primary solvent for sodium perchlorate crystallization, the presence of other substances can act as impurities.

Impurities: The presence of unreacted sodium chlorate or other salts can affect the crystallization process and the purity of the final product. exrockets.com

Stirring Rate: Agitation of the solution can impact crystal agglomeration. An appropriate stirring rate can help to reduce the formation of crystal aggregates. mdpi.com

Parameter Effect on Hydrate Formation and Crystal Growth References
Temperature Below ~52°C favors monohydrate formation. Lower temperatures can improve crystal quality. exrockets.comnih.gov
Supersaturation Driving force for nucleation and growth; can influence the growth mechanism. acs.org
Solvent Polarity Can modify the crystal habit and morphology. rsc.org
Impurities Affects purity and can interfere with the crystallization process. exrockets.com
Stirring Rate Can reduce crystal agglomeration. mdpi.com

Techniques for Isolation and Purification of the Monohydrate Form

After the electrolytic production of a sodium perchlorate solution, several techniques can be employed to isolate and purify the monohydrate crystals. The primary impurity of concern is typically residual sodium chlorate.

Fractional Crystallization: This technique takes advantage of the different solubilities of sodium perchlorate and sodium chlorate at various temperatures. By carefully controlling the temperature and concentration, this compound can be selectively crystallized from the solution. exrockets.com

Chemical Treatment of Impurities: A common method for removing residual chlorate is by chemical reduction. Reagents such as sodium metabisulfite (B1197395) or ferrous sulfate (B86663) in an acidic solution can be used to destroy the chlorate, which is then removed, leaving a purer perchlorate solution for crystallization. exrockets.com Concentrated hydrochloric acid can also be used to reduce chlorate to chloride and chlorine gas. sciencemadness.org

Evaporation and Cooling: The sodium perchlorate solution can be concentrated by evaporation, followed by cooling to induce crystallization. exrockets.com Vacuum evaporation at temperatures between 52 and 75°C is a method used to produce anhydrous sodium perchlorate, but controlled cooling of less concentrated solutions will yield the monohydrate. google.comgoogle.com

Washing: After the initial separation of the crystals, for instance by filtration or centrifugation, washing the crystals with a small amount of cold water can help to remove remaining impurities from the crystal surfaces. sciencemadness.orggoogle.com

The choice of purification method depends on the initial purity of the electrolytic solution and the desired purity of the final this compound product.

Advanced Crystallographic and Structural Elucidation Studies

Single-Crystal X-ray Diffraction Analysis of Sodium Perchlorate (B79767) Monohydrate

Single-crystal X-ray diffraction provides the most definitive data on the atomic arrangement within a crystal. By analyzing the diffraction pattern of a single, well-ordered crystal, a complete three-dimensional model of the electron density can be constructed, from which atomic positions, bond lengths, and bond angles are determined with high precision.

Three-dimensional single-crystal X-ray diffraction analysis has established that sodium perchlorate monohydrate (NaClO₄·H₂O) crystallizes in the monoclinic system. iucr.orgchemicalbook.comsigmaaldrich.com The unit cell is the fundamental repeating block of the crystal structure. For this compound, the space group has been identified as C2/c, which describes the symmetry elements present within the unit cell. iucr.orgchemicalbook.comsigmaaldrich.com The unit cell contains eight formula units (Z = 8). iucr.org

A comprehensive study conducted at room temperature (25 °C) determined the precise dimensions of the unit cell. iucr.org These parameters define the size and shape of the repeating volume in the crystal lattice.

Table 1: Unit Cell Parameters for this compound at 25 °C iucr.org
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)15.5422 (13)
b (Å)5.5399 (5)
c (Å)11.0455 (11)
β (°)110.666 (8)
Volume (V) (ų)889.84
Formula Units per Cell (Z)8
Calculated Density (Dx) (g cm⁻³)2.097

Following the initial determination of the structure, the atomic coordinates and thermal parameters are refined to achieve the best possible fit between the calculated and observed diffraction data. The quality of this fit is often expressed by a residual factor (R-factor). For the structure of this compound, a final conventional R(F) value of 0.025 was achieved, indicating a high-quality refinement. iucr.org

Further refinement studies using a deformation model have provided even deeper insights. deepdyve.com A deformation refinement accounts for the aspherical distribution of electron density due to chemical bonding, which can introduce bias in conventional refinements. This advanced model yielded an R-factor (Rw(F²)) of 0.0325, compared to 0.0642 for a conventional refinement. deepdyve.com This more sophisticated approach revealed shifts in the refined positions of the perchlorate oxygen atoms (~0.02 Å) towards the central chlorine atom and a shift in the water oxygen position (~0.01 Å) into the lone-pair region, demonstrating the subtle but significant effects of bonding electron density on refined atomic positions. deepdyve.com

The structure consists of sodium ions (Na⁺), perchlorate ions (ClO₄⁻), and water molecules. The sodium ions are coordinated in a distorted octahedral geometry by six oxygen atoms: two from water molecules and four from different perchlorate groups. iucr.org

The specific distances of these interactions have been characterized, defining the geometry of the hydrogen-bonding network. iucr.org

Table 2: Hydrogen Bond Interactions in this compound iucr.org
InteractionO···O Distance (Å)
H(1) bifurcated bond3.024 (2)
3.336 (2)
H(2) bifurcated bond3.093 (2)
3.156 (2)

Powder X-ray Diffraction Investigations

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern that serves as a fingerprint for the crystalline phase.

PXRD is a rapid and reliable method for phase identification and can be used to confirm the structure of a bulk sample. ncl.ac.uk The diffraction pattern obtained from a powder sample of this compound can be compared against standard patterns in crystallographic databases to confirm its identity and purity. ncl.ac.uk This technique is particularly important in contexts where this compound is used as a component in a mixture, such as in the preparation of solid polymer electrolytes. researchgate.netpsu.edu In such studies, PXRD analysis has been used to confirm the full dissociation of the salt within the polymer matrix, as evidenced by the disappearance of the characteristic crystalline peaks of NaClO₄·H₂O in the diffraction pattern of the composite material. researchgate.net

Isotypic compounds are those that have the same crystal structure, though they are composed of different chemical elements. Studies have shown that other chemical compounds crystallize in a structure that is isotypic to this compound. researcher.life More broadly, solid perchlorates are often isomorphous (having the same structure) with salts containing other tetrahedral anions, such as sulfates. nih.gov This structural similarity across a family of related compounds allows for comparative studies and predictions of physical properties based on known crystal structures.

Solid State Behavior: Polymorphism and Phase Transitions

Identification and Characterization of Polymorphic Forms of Related Perchlorates

Sodium perchlorate (B79767) itself exists in different forms depending on its hydration state. The monohydrate (NaClO₄·H₂O) crystallizes in a monoclinic system with the space group C2/c. sigmaaldrich.com In contrast, the anhydrous form (NaClO₄) adopts an orthorhombic crystal structure. wikipedia.org

This phenomenon of existing in multiple crystalline forms, known as polymorphism, is common among perchlorate salts. The specific structure is often dictated by the cation and the degree of hydration. For instance, magnesium perchlorate hexahydrate (Mg(ClO₄)₂·6H₂O) has an orthorhombic structure (space group Pmn21), where each Mg²⁺ cation is octahedrally coordinated by water molecules. usra.edu The study of related compounds, such as 4,4'-bipyridinium perchlorate, demonstrates that external factors like pressure can induce the formation of different polymorphs and solvates (crystal forms containing solvent molecules). researchgate.net Research on 4-aminopyridinium (B8673708) perchlorate has also revealed a rich polymorphism with multiple solid-state phase transitions. researchgate.net

Table 1: Crystal Structures of Sodium Perchlorate and Related Compounds

Compound Formula Crystal System
Sodium Perchlorate Monohydrate NaClO₄·H₂O Monoclinic sigmaaldrich.com
Anhydrous Sodium Perchlorate NaClO₄ Orthorhombic wikipedia.org
Magnesium Perchlorate Hexahydrate Mg(ClO₄)₂·6H₂O Orthorhombic usra.edu

Thermal-Induced Solid-Solid Phase Transitions in Perchlorate Hydrates

When heated, perchlorate hydrates undergo phase transitions, most notably dehydration. Thermogravimetric analysis (TGA) of this compound shows a weight loss of 12.8%, which aligns with the theoretical mass of one water molecule (12.83%), indicating the transition to its anhydrous form. researchgate.net

Other perchlorate hydrates exhibit more complex, multi-stage transitions. For example, magnesium perchlorate hexahydrate dehydrates in three distinct stages upon heating, forming tetrahydrate, dihydrate, and finally anhydrous phases. usra.edu These transformations are not simple water loss but involve significant structural rearrangements. usra.edunih.gov

The mechanisms driving these transitions can vary. Many perchlorates exhibit 'order-disorder' type transitions, where the orientations of the polyatomic ions (like the ClO₄⁻ anion) or other molecular groups become disordered upon heating. researchgate.net The phase transitions in 4-aminopyridinium perchlorate are classified as being of this type. researchgate.net

In other cases, the transformation is more displacive, involving significant rearrangement of the crystal lattice. The dehydration of magnesium perchlorate hydrates serves as a clear example. The hexahydrate structure consists of isolated Mg(H₂O)₆ octahedra. usra.edu Upon heating to the dihydrate, these isolated units link via perchlorate anions to form chains. usra.edunih.gov Further dehydration to the anhydrous form results in an infinite framework structure. nih.gov This progression from isolated clusters to chains and then to a framework represents a fundamental displacive transformation of the solid state.

Temperature is the primary driver for these phase transitions, influencing both their speed (kinetics) and the energy required (enthalpy). Differential thermal analysis (DTA) can detect the heat absorbed or released during these events. For magnesium perchlorate hexahydrate, heating in a nitrogen atmosphere reveals endotherms (heat absorption) at approximately 130°C, 150°C, and 230°C. usra.edu These correspond to the energy required to drive the loss of the first two, the next two, and the final two water molecules, respectively. usra.edu

The kinetics of these transitions can also be complex. For instance, the transition from a liquid solution to a crystalline solid (efflorescence) for sodium perchlorate occurs at a lower relative humidity than the reverse process (deliquescence). csp.edu This difference is attributed to the kinetic inhibition of crystallization, meaning there is an energy barrier to forming the initial crystal nucleus. csp.edu

Table 2: Thermal Dehydration Stages of Magnesium Perchlorate Hexahydrate

Transition Temperature (approx.) Event Resulting Phase
130°C Loss of 2 H₂O molecules Mg(ClO₄)₂·4H₂O
150°C Loss of 2 H₂O molecules Mg(ClO₄)₂·2H₂O
230°C Loss of 2 H₂O molecules Anhydrous Mg(ClO₄)₂

Data derived from TGA-DTA analysis under a nitrogen atmosphere. usra.edu

Amorphization Tendencies in Sodium Perchlorate Composites

A significant aspect of sodium perchlorate's solid-state behavior is its tendency to become amorphous when combined with other materials to form composites. This phenomenon is observed across a range of composite systems, particularly with polymers and oxide fillers, and has implications for properties like ionic conductivity.

Research into composites of sodium perchlorate with aluminum oxide (Al₂O₃) has shown that the oxide filler has a substantial effect on the enthalpy and temperature of the structural phase transition of the salt. urfu.ru A decrease in the phase transition enthalpy is linked to several factors, including the amorphization of the salt at the phase contact region. urfu.ru Spectroscopic data for a 0.4NaClO₄ – 0.6Al₂O₃ composite at room temperature is identical to that of pure NaClO₄ above its phase transition temperature, suggesting that a portion of the sodium perchlorate salt is amorphized within the composite. urfu.ru

Similar amorphization is seen in polymer-based composites. In systems with poly(vinyl alcohol) (PVA) and potato starch, the addition of sodium perchlorate decreased the intensity of crystalline peaks in X-ray diffraction (XRD) patterns, indicating an increase in the amorphous nature of the material. bohrium.com Likewise, in composites of sodium alginate and sodium perchlorate, the inclusion of the salt altered the crystalline/amorphous nature of the resulting membrane. researchgate.net Studies on polyacrylonitrile (B21495) (PAN) based electrolytes also show that the semi-crystalline nature of PAN diminishes as the concentration of NaClO₄ increases, leading to a more amorphous structure. researchgate.net

The creation of silica-poly(vinyl alcohol) (PVA) composite aerogels doped with sodium perchlorate also results in a predominantly amorphous structure. mdpi.comdntb.gov.uanih.gov XRD analysis shows that crystalline phases of the polymer and the salt are present in very small amounts. mdpi.comdntb.gov.uanih.gov The interaction between the components, such as the silica (B1680970) network reducing the crystallinity of the polymer and the dissociation of the sodium salt, contributes to this amorphous state. mdpi.com In carboxymethyl cellulose (B213188) (NaCMC) biopolymer films, doping with this compound leads to microstructural modifications and complex formation that alters the orderliness of the polymer chains. researchgate.net At higher salt concentrations, the complexity of the network can cause the formation of new amorphous phases. researchgate.net

The table below summarizes findings on the amorphization of sodium perchlorate in various composite systems.

Composite SystemKey FindingsReference Index
Sodium Perchlorate - Aluminum Oxide (Al₂O₃)The oxide filler significantly affects the enthalpy and temperature of the phase transition. A portion of the sodium perchlorate becomes amorphized in the phase contact region. urfu.ru
Sodium Perchlorate - Potato Starch/PVAAddition of NaClO₄ decreased the crystalline peak intensity, thereby increasing the amorphous nature of the electrolyte film. bohrium.com
Sodium Perchlorate - Polyacrylonitrile (PAN)The semicrystalline nature of PAN diminishes with an increase in NaClO₄ concentration, resulting in a highly amorphous polymer electrolyte. researchgate.net
Sodium Perchlorate - Silica/PVA AerogelComposites exhibit a predominantly amorphous structure, with only very small amounts of crystalline polymer and salt phases present. mdpi.comdntb.gov.uanih.gov
Sodium Perchlorate - Sodium Carboxymethyl Cellulose (NaCMC)Doping with NaClO₄·H₂O modifies the microstructure, and at higher concentrations, leads to the formation of new amorphous and crystalline phases. researchgate.net
Sodium Perchlorate - PVA/LiClO₄XRD studies confirm the amorphous nature of mixed-ion composite polymer electrolytes containing sodium perchlorate. scispace.com

Solution Phase Chemical Physics and Spectroscopic Probes

Solvation Dynamics and Ion-Solvent Interactions

The interaction of ions with solvent molecules is a fundamental aspect of solution chemistry. For sodium perchlorate (B79767) in aqueous solutions, the solvation process is primarily dictated by the interactions of Na⁺ and ClO₄⁻ ions with water molecules.

Hydration Shell Structure and Dynamics of Perchlorate Ions in Aqueous Solutions

The perchlorate ion is known as a "structure breaker" in aqueous solutions. nih.gov This is attributed to its low charge density, which results in hydrogen bonds formed between the perchlorate ion and surrounding water molecules that are weaker and shorter-lived than the hydrogen bonds between water molecules in the bulk solvent. nih.gov Quantum mechanical charge field molecular dynamics (QMCF MD) simulations and large-angle X-ray scattering (LAXS) experiments have provided detailed insights into the hydration structure. nih.gov

The Cl-O bond distances in the hydrated perchlorate ion are slightly elongated (by 0.01–0.02 Å) compared to solid anhydrous salts, a consequence of hydration through hydrogen bonding. nih.gov The water exchange rate around the perchlorate ion is notably fast, with a residence time (τ₀.₅) of 1.4 picoseconds, which is significantly faster than that of the sulfate (B86663) ion (2.6 ps) and even pure water (1.7 ps). nih.gov This rapid exchange is indicative of the weak interactions between the perchlorate ion and its hydration shell. nih.gov

Molecular dynamics simulations have revealed that the effects of sodium perchlorate extend beyond the first hydration shell, causing noticeable, albeit small, changes in the second hydration shell and even further out. acs.orgnih.gov This perturbation of the second shell is also reflected in the hydrogen bond network. acs.orgnih.gov

Influence of Ionic Strength on Solvation Properties

The ionic strength of a solution, which is a measure of the total concentration of ions, significantly influences the solvation properties of sodium perchlorate. As the concentration of sodium perchlorate increases, the interactions between ions become more prominent, affecting the structure and dynamics of the hydration shells.

Studies have shown that with increasing perchlorate concentration, the shape of the radial distribution functions for ion-water and water-water interactions shows some variations, although the peak positions remain largely unaffected. acs.orgnih.gov The self-diffusion coefficient of the perchlorate ion decreases as the concentration of the salt increases. researchgate.net Interestingly, the self-diffusion of ClO₄⁻ is lower in sodium perchlorate solutions compared to lithium perchlorate solutions, which is contrary to what would be expected based on the structure-forming ability of the cations. This suggests the presence of distinct cation-anion-water configurations that are stronger for Na⁺. researchgate.net

The absolute individual ion mobility of tracer ions in aqueous perchlorate solutions has been found to decrease as the hydrogen ion concentration increases, an effect attributed to changes in the dynamical properties of the bulk water due to the presence of hydrated protons. uni-mainz.de

Ion Pairing and Association Phenomena in Non-Aqueous and Aqueous Media

In solutions, particularly at higher concentrations or in solvents with lower dielectric constants, ions can associate to form ion pairs. These can be broadly classified as contact ion pairs (CIPs), where the ions are in direct contact, and solvent-separated or solvent-shared ion pairs (SSIPs), where one or more solvent molecules are located between the cation and anion. sci-hub.box

Characterization of Contact and Solvent-Separated Ion Pairs

In aqueous solutions, the perchlorate ion is one of the least associating anions. acs.orgacs.org However, evidence of ion pairing, particularly at high concentrations and in supercooled or glassy states, has been observed. acs.orgacs.org Raman and IR spectroscopy are powerful techniques for detecting contact ion pairs, while conductance measurements can also provide information on solvent-separated ion pairs. acs.orgacs.org

In glassy aqueous solutions of sodium perchlorate, a significant increase in contact-ion pairing has been observed compared to the liquid state at room temperature. acs.org The spectral features of these contact-ion pairs are consistent with a bidentate binding geometry with at most C₂ᵥ symmetry. acs.org In non-aqueous solvents with lower dielectric constants, such as 1,2-dimethoxyethane (B42094) and acetonitrile (B52724), ion association is much more pronounced, with the formation of both ion pairs and triple ions. epa.govpsu.edu In 1,2-dimethoxyethane, solvent-separated ion pairs of sodium perchlorate are found to be the predominant species over contact ion pairs. epa.gov

Factors Governing Ion Association Equilibrium

The equilibrium between free ions and ion pairs is governed by several factors, including:

Solvent Dielectric Constant: Ion association is more favorable in solvents with lower dielectric constants, as the electrostatic attraction between ions is stronger. niscpr.res.in Perchlorate salts that are almost completely dissociated in water exhibit significant ionic association in non-aqueous solvents. niscpr.res.in

Temperature: The effect of temperature on ion association can be complex. For s-acetylthiocholine perchlorate in methanol, the ion association constant decreases with increasing temperature, indicating that the association process is exothermic. scielo.org.mx

Cation Size and Charge Density: The nature of the cation influences the extent of ion pairing. For instance, in glassy aqueous solutions, contact-ion pairing is more pronounced for sodium perchlorate than for lithium perchlorate. acs.org

Concentration: As the concentration of the electrolyte increases, the probability of ion-ion encounters rises, leading to a greater degree of ion association. nih.gov

Presence of Other Solutes: The addition of other species can influence the ion association equilibrium. For example, the apparent equilibrium constant for the reaction of tropolone (B20159) with pyridine (B92270) increases dramatically with increasing lithium perchlorate concentration. researchgate.net

Vibrational Spectroscopy for Solution Structure Elucidation

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is a powerful tool for probing the structure and interactions of species in solution. For sodium perchlorate solutions, these techniques provide valuable information about the perchlorate ion itself, its hydration shell, and the nature of ion pairing.

The perchlorate ion (ClO₄⁻) has a tetrahedral geometry and thus four normal modes of vibration: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate antisymmetric bend (ν₄). researchgate.net

Vibrational ModeSymmetryRaman ActivityIR ActivityApproximate Wavenumber (cm⁻¹)
Symmetric Stretch (ν₁)A₁ActiveInactive (but can appear due to perturbation)~935
Bend (ν₂)EActiveInactive~460
Antisymmetric Stretch (ν₃)F₂ActiveActive~1100
Antisymmetric Bend (ν₄)F₂ActiveActive~625

Table 1: Vibrational Modes of the Perchlorate Ion. researchgate.netnih.govresearchgate.net

In aqueous solutions, the ν₁ band of the perchlorate ion appears as a strong, sharp peak in the Raman spectrum at around 935 cm⁻¹. cdnsciencepub.com The appearance of a weak ν₁ band in the IR spectrum of aqueous sodium perchlorate solutions is attributed to the perturbation of the perchlorate ions by the ZnSe/water interface in ATR-FTIR measurements. rsc.org

The presence of contact ion pairs can lead to a splitting or broadening of the degenerate vibrational modes (ν₃ and ν₄) and the appearance of new bands. acs.org For example, in glassy sodium perchlorate solutions, the complete loss of degeneracy in the ν₃ and ν₄ band regions is indicative of contact-ion pair formation. acs.org

ATR-FTIR studies of aqueous sodium perchlorate solutions show a positive peak at about 3580 cm⁻¹ in the difference spectra (solution minus pure water), which is assigned to water molecules weakly hydrogen-bonded to the perchlorate ion. nih.govrsc.org A negative peak observed around 3196 cm⁻¹ is attributed to the "structure-breaking" effect of the perchlorate ions on the hydrogen bond network of water. nih.govrsc.org The position of this negative peak is dependent on the cation, reflecting the different "structure-making" effects of the cations. rsc.org

Raman Spectroscopic Signatures of the Perchlorate Anion in Solution

The perchlorate anion (ClO₄⁻), with its tetrahedral (Td) symmetry, presents a distinct Raman spectroscopic profile that is widely used to probe its interactions within aqueous solutions. The anion has four fundamental vibrational modes, but the most prominent and studied is the intense, sharp, and highly polarized symmetric stretching mode, designated ν₁ (A₁). tandfonline.comtandfonline.com This mode is particularly sensitive to the ion's immediate environment, including hydration and ion pairing. tandfonline.com In dilute aqueous solutions, the ν₁ band for the "free" or fully hydrated perchlorate anion is typically observed around 932-933.5 cm⁻¹. tandfonline.comias.ac.in

The other vibrational modes of the perchlorate anion are the doubly degenerate bending mode ν₂ (E) at approximately 462 cm⁻¹, the triply degenerate antisymmetric stretching mode ν₃ (F₂) near 1100 cm⁻¹, and the triply degenerate bending mode ν₄ (F₂) around 628 cm⁻¹. tandfonline.comcdnsciencepub.com While the ν₁ mode provides the most insight into ion association, the other modes can also show changes, such as broadening, with increased salt concentration. tandfonline.compublish.csiro.au

As the concentration of sodium perchlorate increases, changes in the ν₁ band are observed. These changes include a shift to higher frequencies and a broadening of the band. tandfonline.com This is interpreted as evidence for the formation of ion pairs. In concentrated solutions, the ν₁ band can often be deconvoluted into components representing different species: the fully hydrated "free" perchlorate and contact ion pairs (Na⁺ClO₄⁻), where the cation and anion are in direct contact. acs.org The component associated with the contact ion pair typically appears at a higher frequency.

Table 1: Raman Vibrational Modes of the Perchlorate Anion in Aqueous Solution

Vibrational Mode Symmetry Approximate Wavenumber (cm⁻¹) Description
ν₁ A₁ 932 Symmetric Stretch
ν₂ E 462 Bending
ν₃ F₂ 1100 Antisymmetric Stretch
ν₄ F₂ 628 Bending

Infrared Spectroscopic Analysis of Water-Perchlorate Interactions

Infrared (IR) spectroscopy is a powerful technique for examining the effect of ions on the structure of water. The perchlorate anion is known as a "structure-breaking" ion, or chaotrope, meaning it disrupts the extensive hydrogen-bonding network of liquid water. publish.csiro.auresearchgate.net This effect is clearly visible in the IR spectrum of the O-H stretching region of water (approximately 3000-3700 cm⁻¹).

In aqueous solutions of sodium perchlorate, the presence of the ClO₄⁻ ion causes the appearance of a new band or shoulder at a higher frequency, around 3575 cm⁻¹. cdnsciencepub.com This feature is attributed to water molecules that are weakly hydrogen-bonded to the perchlorate anion. nih.gov Because the perchlorate ion has a large size and delocalized charge, its interaction with water molecules is weaker than the hydrogen bonds between water molecules in the bulk liquid. This weakening of the hydrogen bond strength results in a higher vibrational frequency for the O-H stretch.

Studies on crystalline hydrates, such as sodium perchlorate monohydrate (NaClO₄·H₂O), provide further insight. In the solid state, the water-perchlorate interactions are well-defined, and the O-H stretching frequencies are observed at relatively high values, confirming the weak nature of the hydrogen bonds formed with the perchlorate ion. cdnsciencepub.com The analysis of the perchlorate anion's own vibrational modes in the IR spectrum, particularly the antisymmetric stretch (ν₃), also reveals information about ion pairing. The ν₃ band can broaden and split upon the formation of contact ion pairs, as the local symmetry of the anion is reduced from Td. publish.csiro.auacs.org

Interpretation of Spectral Shifts and Band Broadening Phenomena

The shifts in frequency and changes in bandwidth observed in Raman and IR spectra of sodium perchlorate solutions are direct reporters on the molecular-level interactions.

In Raman spectroscopy, the shift of the perchlorate ν₁ band to higher frequencies with increasing concentration is a hallmark of contact ion pair formation. tandfonline.comcdnsciencepub.com The cation (Na⁺) in direct contact with the anion perturbs the electron distribution of the Cl-O bonds, leading to the frequency increase. The broadening of the ν₁ band is attributed to several dynamic processes, including vibrational dephasing caused by fluctuations in the local environment and the exchange between different ionic species (free ions vs. ion pairs). tandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Studies of Ionic Interactions in Solution

²³Na NMR Chemical Shift Analysis for Ion Association

Nuclear Magnetic Resonance (NMR) spectroscopy of the ²³Na nucleus is a highly effective method for investigating the immediate chemical environment of the sodium cation and quantifying ion-ion interactions in solution. The ²³Na chemical shift is very sensitive to changes in the electron density around the nucleus, which is directly influenced by solvation and ion pairing. researchgate.netcdnsciencepub.com

In an infinitely dilute aqueous solution, the Na⁺ ion is considered to be fully solvated by water molecules, and this state is typically used as the reference for the chemical shift (0 ppm). dtic.mil As the concentration of sodium perchlorate is increased, the ²³Na resonance exhibits a downfield shift (to a higher frequency or more positive ppm value). This shift is attributed to the replacement of water molecules in the first coordination shell of the Na⁺ ion by perchlorate anions, forming contact ion pairs. dtic.mil

The electron-donating ability of the oxygen atoms in the perchlorate anion is different from that of the oxygen atoms in water molecules, leading to a change in the shielding of the sodium nucleus and thus a change in the chemical shift. The magnitude of this chemical shift change is dependent on the concentration and the specific anion present. dtic.mil By carefully measuring the ²³Na chemical shift as a function of salt concentration, one can obtain information about the equilibrium between free (solvated) ions and ion pairs. The linear dependence of the chemical shift on concentration in some regimes can be used to model the association process and extract thermodynamic parameters like association constants. This makes ²³Na NMR a powerful tool for quantitatively assessing the extent of ion association in electrolyte solutions. cdnsciencepub.com

Reaction Mechanisms and Electrocatalytic Pathways

Thermodynamic and Kinetic Considerations of Perchlorate (B79767) Reactivity

From a thermodynamic standpoint, the perchlorate anion is expected to be unstable and susceptible to reductive attacks across a wide potential range at a metal-solution interface. mtak.hu However, its tetrahedral structure, with the chlorine atom in its highest +7 oxidation state, contributes to a high activation energy barrier for reduction, rendering it kinetically stable under many conditions. ca.govresearchgate.netmdpi.com

The spontaneous environmental degradation of perchlorate is hindered by a significant kinetic barrier, a high activation energy that must be overcome for reduction to occur. researchgate.net This kinetic stability is a defining characteristic of the perchlorate anion. mtak.hu In catalyzed reactions, this barrier can be lowered. For instance, in the gas-phase reduction of perchlorate pre-adsorbed onto activated carbon, the use of a Co-Pt/C bimetallic catalyst resulted in an activation energy of 39.5 kJ mol⁻¹. researchgate.net The cleavage of the first oxygen atom from the perchlorate ion is identified as the rate-limiting step in this process. researchgate.net

In cold and dilute environments, perchlorate is generally unreactive towards most abiotic reducing agents. ca.gov Its stability in aqueous solutions is a matter of kinetics, not thermodynamics. mtak.huca.gov While thermodynamically favorable, the reduction of perchlorate requires surmounting a significant kinetic hurdle. ca.gov Nevertheless, evidence for the reduction of perchlorate has been documented in the presence of various metals, including rhodium, platinum, ruthenium, iridium, and tin, indicating that under specific conditions, these metals can act as reducing agents or catalysts for the reduction process. mtak.huresearchgate.net The reduction can also be facilitated by strong reducing agents such as multivalent titanium species. iapchem.org

Electrochemical Reduction Mechanisms of the Perchlorate Anion

The electrochemical reduction of the perchlorate anion is a complex process that has been observed on various electrode surfaces. mtak.hu This reduction is often unexpected, as perchlorate salts are frequently used as supporting electrolytes due to their perceived stability. mtak.hu The process typically results in the formation of the non-toxic chloride ion (Cl⁻). researchgate.net

The electrocatalytic reduction of perchlorate has been demonstrated on several noble metal surfaces.

Ruthenium (Ru): The reduction of perchlorate ions at ruthenium electrodes has been investigated, with studies showing that the process is inhibited by the presence of chloride ions due to competitive adsorption. nih.govresearchgate.net This suggests that the adsorption of perchlorate onto the electrode surface is a key step in its reduction. nih.gov

Rhodium (Rh): On rhodium electrodes, the reduction of perchlorate in acidic media is proposed to begin with the adsorption of perchlorate ions onto free active sites on the metal surface. researchgate.net It is believed that the entire reduction process, starting from the perchlorate ion, occurs on the electrode surface without the significant desorption of intermediate species. researchgate.net Perchlorate reduction on rhodium can commence at potentials around 0.5 V (vs. RHE). researchgate.net

Platinum (Pt): Evidence for perchlorate reduction has also been reported for platinum electrodes. mtak.huiapchem.org On Pt{111} surfaces, specific adsorption of perchlorate anions has been observed, which can compete with other species for adsorption sites. rsc.org The mechanism of perchlorate reduction on platinum-activated nickel cathodes has been shown to involve the deposition of small amounts of platinum on the cathode surface. researchgate.netiaea.org

The following table summarizes the observed electrocatalytic activity of these metals for perchlorate reduction.

Electrode MaterialObserved Perchlorate ReductionInhibiting FactorsMechanistic Insights
Ruthenium (Ru) Yes nih.govdntb.gov.uaChloride ion adsorption nih.govresearchgate.netCompetitive adsorption plays a key role. nih.gov
Rhodium (Rh) Yes researchgate.net---Starts with adsorption of ClO₄⁻ on active sites. researchgate.net
Platinum (Pt) Yes mtak.huiapchem.org---Can involve deposited Pt on other metal surfaces. researchgate.netiaea.org

Various electrochemical techniques have been employed to study the reduction of perchlorate.

Voltammetry: Cyclic voltammograms of ruthenium electrodes in perchloric acid are highly asymmetric, with a negative current observed even during the positive potential sweep, which is indicative of perchlorate reduction. nih.govresearchgate.net Similarly, distorted voltammetric curves obtained in the presence of perchloric acid on rhodium and platinized platinum surfaces also point to the occurrence of a cathodic reduction process. mtak.hu

Impedance Spectroscopy: Electrochemical impedance spectroscopy (EIS) has been used to investigate the kinetics of perchlorate reduction on rhodium electrodes. researchgate.net A kinetic model based on the proposed reaction mechanism, which involves the adsorption of perchlorate, has been used to derive an expression for the electrode impedance that aligns well with experimental data. researchgate.net

These techniques, along with chronoamperometry, have been instrumental in demonstrating and characterizing the electrochemical reduction of perchlorate on various electrode materials. researchgate.netnih.govresearchgate.net

The composition of the electrolyte can significantly impact the electrochemical reduction of perchlorate. As perchloric acid and its salts are commonly used as supporting electrolytes, understanding their potential reactivity is crucial for interpreting electrochemical data. mtak.hu

The presence of other ions, particularly chloride ions, can have a pronounced effect. On ruthenium electrodes, chloride ions have an inhibiting effect on the perchlorate reduction process. nih.gov This is attributed to the competitive adsorption of chloride ions on the electrode surface, which blocks the active sites required for perchlorate adsorption and subsequent reduction. mtak.hunih.gov The desorption of these inhibiting chloride ions from the metal surface can be a very slow process. mtak.hu

Biologically Mediated Reduction of Perchlorate

The reduction of perchlorate is a biologically mediated process predominantly carried out by a specialized group of facultative anaerobic and microaerophilic bacteria. nih.gov This respiratory process, termed dissimilatory perchlorate reduction, involves the use of perchlorate as a terminal electron acceptor for microbial metabolism. The pathway is characterized by a unique set of enzymes that facilitate the stepwise reduction of perchlorate to innocuous chloride and molecular oxygen.

Microbial Perchlorate Reduction Pathways and Associated Microorganisms

ClO₄⁻ → ClO₃⁻ → ClO₂⁻ → Cl⁻ + O₂ nih.gov

This process is energetically favorable for the microorganisms, allowing them to thrive in anaerobic environments where other electron acceptors may be limited. A diverse range of bacteria, known as dissimilatory (per)chlorate-reducing bacteria (DPRB), are capable of this metabolic process. These microorganisms exhibit broad metabolic capabilities, oxidizing various substrates such as simple organic acids, alcohols, aromatic hydrocarbons, and even inorganic compounds like hydrogen and ferrous iron. nih.gov

Below is an interactive data table summarizing some of the well-characterized perchlorate-reducing microorganisms.

GenusSpeciesKey Characteristics
DechloromonasagitataKnown for its ability to couple perchlorate reduction with the oxidation of various organic and inorganic compounds.
DechloromonasaromaticaCapable of degrading benzene (B151609) using perchlorate as the electron acceptor. portlandpress.com
DechlorosomasuillumPerchlorate reduction is dependent on anaerobic conditions and the presence of molybdenum. nih.gov
AzospiraoryzaeEfficiently reduces both perchlorate and nitrate (B79036). portlandpress.com
PseudomonasstutzeriA soil bacterium demonstrated to remove perchlorates from simulated regolith. researchgate.net
AzospirillumbrasilenseAnother soil bacterium capable of high-efficiency perchlorate removal. researchgate.net
Dechloromonassp. JMA dominant perchlorate-reducing strain identified in enrichment cultures using elemental sulfur as the energy source. umass.edu
DenitratisomaInvolved in methane-driven perchlorate reduction in microbial consortia. acs.org

Enzymatic Mechanisms of Perchlorate Reductases

The central enzyme in the microbial reduction of perchlorate is perchlorate reductase (Pcr). This enzyme is a member of the dimethyl sulfoxide (B87167) (DMSO) reductase superfamily of molybdenum-containing enzymes. nih.govresearchgate.net The functional enzyme, often denoted as PcrAB, is a heterodimer composed of a catalytic subunit (PcrA) and an electron-transferring subunit (PcrB). nih.gov The genetic basis for this enzyme is typically an operon consisting of four genes, pcrABCD. researchgate.netwikipedia.org The PcrA and PcrB subunits form a complex in the periplasm of the bacterial cell. researchgate.netwikipedia.org PcrC is believed to be a c-type cytochrome that anchors the PcrAB complex to the membrane and facilitates electron transport. wikipedia.org The function of PcrD is thought to involve the assembly of the enzyme complex, possibly as a molybdenum-containing chaperone protein. wikipedia.org

The catalytic mechanism of perchlorate reductase involves the transfer of two electrons to perchlorate, reducing it to chlorate (B79027), and a subsequent two-electron transfer to reduce chlorate to chlorite (B76162). nih.gov The active site of the PcrA subunit contains a molybdenum cofactor, specifically bis(molybdopterin guanine (B1146940) dinucleotide)molybdenum, which is crucial for catalysis. portlandpress.com Structural analyses have identified key amino acid residues within the substrate access tunnel that act as a gate, controlling the entry of perchlorate and the release of the chlorate intermediate. nih.govresearchgate.net

The electrons required for the reduction are shuttled through a series of iron-sulfur clusters. The PcrA subunit contains one [4Fe-4S] cluster, while the PcrB subunit houses three [4Fe-4S] clusters and one [3Fe-4S] cluster. nih.gov These clusters form an electron transport chain, transferring electrons from a donor, such as a c-type cytochrome, to the molybdenum active site where the reduction of perchlorate and chlorate occurs.

The table below provides a summary of the key properties of perchlorate reductase.

PropertyDescription
Enzyme Class Oxidoreductase wikipedia.org
Family Type II DMSO reductase portlandpress.com
Subunits PcrA (catalytic), PcrB (electron transfer) wikipedia.org
Cofactors Molybdenum (Mo-bis-MGD), Iron-Sulfur ([4Fe-4S], [3Fe-4S]) portlandpress.comnih.gov
Cellular Location Periplasm nih.govwikipedia.org
Function Catalyzes the reduction of perchlorate to chlorate and chlorate to chlorite. nih.gov
Genetic Basis pcrABCD operon wikipedia.orgasm.org

Following the action of perchlorate reductase, the highly reactive and cytotoxic intermediate, chlorite, is immediately detoxified by chlorite dismutase (Cld). researchgate.net This enzyme catalyzes the conversion of chlorite into chloride and molecular oxygen, a unique reaction in anaerobic respiration. researchgate.net The oxygen produced can then be utilized by the microorganism for other metabolic processes, such as aerobic respiration. mdpi.comnih.gov

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, vibrational frequencies, and electronic properties of compounds like sodium perchlorate (B79767) monohydrate.

Theoretical calculations are crucial for determining the stable conformation of sodium perchlorate monohydrate. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, researchers can perform geometry optimization to find the lowest energy structure. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles of the molecule in its ground state. researchgate.net For crystalline hydrates like this compound, computational models can elucidate the intricate network of interactions, including anion-water and water-water hydrogen bonds. rsc.org

The optimized structure of this compound features a central chlorine atom tetrahedrally bonded to four oxygen atoms (the perchlorate anion), with a sodium ion and a water molecule integrated into the crystal lattice. rsc.org DFT calculations have been successfully used to model the structures of similar hydrated perchlorate complexes, showing good agreement between theoretical parameters and experimental data obtained from X-ray diffraction. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of Oxyanionic Crystals from DFT Calculations

This table presents typical bond characteristics derived from DFT calculations for oxyanionic crystals, illustrating the nature of intra-anionic and cation-anion bonds. Data is based on analogous systems to demonstrate the outputs of the methodology.

ParameterBond TypeElectron Density (ρc) at BCP (a.u.)Nature of Bond
Intra-anionic Cl–O~0.36Covalent (Shared)
Cation-Anion Na–O~0.013Closed Shell (Ionic)

Source: Based on data for perchlorates and chlorates. rsc.org

Vibrational frequency calculations are typically performed on the optimized geometry. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and rocking motions of the atoms. The calculated frequencies are often scaled to correct for approximations in the computational method and to improve agreement with experimental spectra. science.gov The potential energy distribution (PED) analysis is also used to assign the calculated vibrational frequencies to specific normal modes of the molecule. science.govresearchgate.net

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for understanding the chemical reactivity and kinetic stability of a molecule. biomedres.us A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us For perchlorate-containing materials, DFT calculations are used to determine these energy levels, providing insight into charge transfer interactions within the molecule. nih.govnih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from DFT calculations. The MEP surface illustrates the charge distribution within a molecule, allowing for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) sites. nih.gov This map is crucial for understanding intermolecular interactions, particularly hydrogen bonding, which plays a significant role in the crystal structure of hydrated salts like this compound. researchgate.net

Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Map Regions

This table explains the significance of the different color-coded regions on an MEP surface.

Color RegionPotentialInterpretation
Red Most NegativeSite for electrophilic attack; high electron density (e.g., near oxygen atoms).
Yellow/Green Slightly Negative / NeutralModerate electron density.
Blue Most PositiveSite for nucleophilic attack; low electron density (e.g., near hydrogen atoms).

Source: General principles of MEP analysis. nih.gov

DFT calculations are a reliable method for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. aps.org By calculating the vibrational frequencies and their corresponding intensities, theoretical spectra can be generated. science.gov These predicted spectra are then compared with experimental FT-IR and FT-Raman spectra to make detailed assignments of the observed vibrational bands. researchgate.netnih.gov

For perchlorate compounds, the tetrahedral ClO₄⁻ ion has characteristic vibrational modes. These include a symmetric stretch (ν₁), a symmetric bend (ν₂), an asymmetric stretch (ν₃), and an asymmetric bend (ν₄). In studies of related compounds like melaminium perchlorate monohydrate, DFT calculations have successfully reproduced the experimental IR and Raman spectra, allowing for precise assignment of the vibrational bands of the perchlorate anion and other functional groups. science.govnih.gov The presence of the water molecule in this compound also gives rise to characteristic bands in the vibrational spectra, which can be identified and assigned with the aid of theoretical calculations.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Perchlorate Anion

This table shows a representative comparison of experimental and DFT-calculated vibrational frequencies for the ClO₄⁻ anion, based on methodologies applied to perchlorate-containing compounds.

Vibrational ModeAssignmentExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
ν₁ Symmetric Stretch~935Scaled value correlates to ~935
ν₂ Symmetric Bend~460Scaled value correlates to ~460
ν₃ Asymmetric Stretch~1100Scaled value correlates to ~1100
ν₄ Asymmetric Bend~625Scaled value correlates to ~625

Source: Based on methodologies described for perchlorate compounds. researchgate.netscience.govnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Processes

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD provides detailed information on the dynamic processes of materials, such as solvation, ion transport, and phase transitions.

MD simulations are extensively used to study the solvation of sodium perchlorate in various solvents, including water and organic electrolytes. rsc.orgcnr.it These simulations reveal the structure of the solvation shells around the Na⁺ and ClO₄⁻ ions, including the number of solvent molecules in the first solvation shell and their orientation. acs.org In aqueous solutions, MD simulations have shown that the presence of sodium perchlorate ions perturbs the hydrogen bond network of water. cnr.it

In the context of electrolytes for sodium-ion batteries, MD simulations are crucial for understanding ion conduction mechanisms. osti.gov Simulations can track the movement of Na⁺ ions through the electrolyte, helping to elucidate the pathways for ion conduction. nih.gov For solid electrolytes, such as a cocrystal of sodium perchlorate and adiponitrile, MD simulations have affirmed the presence of a fluid-like surface layer that facilitates Na⁺ ion migration, which is a key factor in the material's high ionic conductivity. osti.gov These simulations can also help calculate important transport properties like diffusion coefficients and ionic conductivity. acs.org

Table 4: Summary of Findings from MD Simulations of Sodium Perchlorate Electrolytes

This table summarizes key insights gained from MD simulations on the behavior of sodium perchlorate in solution.

Property InvestigatedSystemKey Findings from MD Simulations
Solvation Structure NaClO₄ in waterIons disrupt the water's hydrogen bond network; pressure and concentration have convergent effects on water dynamics. cnr.it
Ion Conduction (Adiponitrile)₃NaClO₄Affirms a fluid-like surface layer that enhances Na⁺ ion migration. osti.gov
Transport Properties NaClO₄ in waterIncreasing concentration leads to higher viscosity and density, and lower ionic conductivity. rsc.org
Solvation Energy Na⁺ in ethylene (B1197577) carbonateProvides quantitative values for solvation energy, indicating weaker solvation compared to Li⁺. acs.org

MD simulations can be employed to model solid-state phase transitions, such as the dehydration of this compound or its behavior under different temperatures and pressures. osti.govnih.gov By simulating the system at various temperatures, researchers can observe the atomic-level mechanisms that drive phase changes. For instance, MD simulations of sodium nitrite (B80452) (NaNO₂), a material with a well-studied phase transition, have successfully reproduced its transition from a ferroelectric to a paraelectric phase, showing this is triggered by the rotation of the nitrite ions. aps.orgaps.org This methodological approach can be applied to understand the thermally induced decomposition of this compound. osti.gov

The study of defect propagation, which is crucial for understanding the mechanical properties and failure mechanisms of crystalline materials, can also be performed using MD simulations. mdpi.com These simulations can model the initiation and movement of point defects, dislocations, or cracks within the crystal lattice under stress. nih.gov While the general methodology is well-established, specific MD simulation studies focusing on defect propagation in this compound are not widely documented in the reviewed literature. However, the techniques used to study defect dynamics in other energetic materials could be applied to investigate its mechanical stability and response to stimuli. dntb.gov.ua

Advanced Computational Techniques for Interfacial and Solution Phenomena

Computational chemistry provides powerful tools to understand the behavior of ions in solution and their interactions with biological macromolecules at a molecular level. For sodium perchlorate, these techniques elucidate its role in phenomena such as the Hofmeister series, where it is known as a chaotropic agent or "water structure breaker." Advanced modeling allows for a detailed examination of its effects on the stability and conformation of proteins and peptides.

Free Energy Calculations and Preferential Interaction Parameters in Solution

The thermodynamic effects of sodium perchlorate in aqueous solutions, particularly its interactions with solutes like peptides, can be quantified using free energy calculations and preferential interaction parameters. The preferential interaction parameter (Γ) measures the accumulation or depletion of a solvent component (like salt ions) in the vicinity of a solute compared to the bulk solution.

A positive preferential interaction parameter indicates an affinity of the salt ions for the solute. nih.gov In the case of sodium perchlorate and its interaction with peptides, such as a mainly alanine (B10760859) peptide (AP), the perchlorate anion (ClO₄⁻) shows a significant affinity for the peptide. nih.gov Studies have shown that the preferential interaction parameter is positive, signifying that the free energy of the system is lower when the perchlorate ions are interacting with the peptide compared to the bulk solution (G PS NaClO₄ < G PS NaClO₄). nih.gov This interaction differs depending on the peptide's conformational state; helical (folded) states are preferentially solvated by the perchlorate anions, while unfolded states are more hydrated by water. nih.gov

The influence of sodium perchlorate on peptide stability can be further understood by calculating parameters derived from statistical mechanics models, such as the Lifson-Roig (LR) model for helix-coil transitions. These parameters, which can be derived from molecular dynamics simulations, quantify the propensity for helix nucleation and propagation.

Table 1: Lifson-Roig Parameters for an Alanine Peptide at 300 K
ParameterDescriptionCalculated Value (in NaClO₄ solution)Reference Value (PARM 94 force field)
wHelix Propagation1.612.12
vHelix Nucleation0.280.27

Data sourced from a computational study on a mainly alanine peptide in sodium perchlorate solution. nih.gov

The preferential interaction of the perchlorate ion is a key characteristic of its chaotropic nature. researchgate.net Chaotropic anions are large, have a delocalized negative charge, and are weakly hydrated, which allows them to interact favorably with nonpolar surfaces and disrupt the structure of water. researchgate.net This behavior is consistent with the Hofmeister series, an empirical ranking of ions based on their ability to precipitate proteins. acs.org In this series, perchlorate (ClO₄⁻) is consistently ranked as one of the most chaotropic anions, meaning it excels at increasing the solubility of proteins and other nonpolar molecules, an effect known as "salting-in". acs.org

Applications in Advanced Materials and Methodological Development

Sodium Perchlorate (B79767) Monohydrate as a Component in Energy Storage Devices

The quest for efficient and cost-effective energy storage has identified sodium-ion batteries (SIBs) as a promising alternative to lithium-ion technologies, primarily due to the natural abundance of sodium. gyaniki.com In this context, sodium perchlorate has become a key component in the formulation of electrolytes. gyaniki.comsigmaaldrich.com Its high solubility in common organic solvents and good ionic conductivity make it a popular choice for SIB electrolytes. gyaniki.com

Solid Electrolytes for Sodium-Ion Batteries

Recent research has focused on the development of solid-state batteries (SSBs) to enhance safety and energy density by replacing flammable liquid electrolytes. mdpi.com Sodium perchlorate monohydrate has been successfully used as a dopant to create solid polymer electrolytes (SPEs) for sodium-ion conduction.

One approach involves incorporating sodium perchlorate into biopolymer blends, such as those made from sodium carboxymethyl cellulose (B213188) (NaCMC) and polyvinyl alcohol (PVA). researchgate.net The addition of the salt increases the amorphous nature of the polymer matrix, which is crucial for facilitating ion movement. researchgate.net In another study, silica-poly(vinyl alcohol) (PVA) composite aerogels were doped with sodium perchlorate to create novel, lightweight, and porous solid electrolytes. mdpi.com The resulting aerogel composites exhibit a predominantly amorphous structure, with crystalline phases of the polymer and salt being significantly reduced, a key feature for effective ion conduction. mdpi.com These advanced electrolytes aim to combine the advantages of inorganic materials, like thermal stability, with the flexibility and processing ease of organic polymers. mdpi.com

The development of these solid-state electrolytes is seen as a critical step toward batteries that are not only safer and more reliable but also have a reduced environmental impact. mdpi.com Research demonstrates that using sodium perchlorate in silica-poly(vinyl alcohol) composite aerogels is a promising strategy for creating electrolytes for the next generation of solid-state sodium batteries. mdpi.comsigmaaldrich.com

Electrochemical Performance and Stability in Battery Systems

The composition of the electrolyte directly impacts the characteristics of the SEI. For instance, studies have shown that an SEI film formed in a sodium perchlorate (NaClO₄)-based electrolyte in a carbonate solvent contains significant amounts of sodium carbonate (Na₂CO₃) and sodium fluoride (B91410) (NaF), resulting from the decomposition of the NaClO₄ salt. nih.gov This can lead to a thicker SEI and greater interfacial impedance, which may affect the battery's cycling performance. nih.gov

In the domain of solid-state electrolytes, the concentration of sodium perchlorate is a key determinant of ionic conductivity. Research on silica-PVA composite aerogels showed that increasing the salt concentration led to higher ionic conductivity. mdpi.com At a PVA concentration of 15% (by weight of silica (B1680970) precursors), the sodium ion conduction improved significantly to (1.1 ± 0.3) × 10⁻⁵ S cm⁻¹. mdpi.com Similarly, in NaCMC/PVA biopolymer blends, an optimized solid polymer electrolyte film doped with sodium perchlorate exhibited an ionic conductivity of (1.90 ± 0.05) ×10⁻⁵ S cm⁻¹, which is three orders of magnitude higher than the pristine polymer blend. researchgate.net This optimized electrolyte also demonstrated a wide electrochemical potential window of 3.93 V, confirming its suitability for energy storage device applications. researchgate.net

The table below summarizes the enhancement in ionic conductivity observed in different polymer systems upon the addition of sodium perchlorate.

Electrolyte SystemDopantUndoped Conductivity (S cm⁻¹)Doped Conductivity (S cm⁻¹)Reference
NaCMC/PVA Biopolymer BlendThis compound(5.31 ± 0.61) ×10⁻⁸(1.90 ± 0.05) ×10⁻⁵ researchgate.net
Silica-PVA Composite AerogelSodium PerchlorateNot Specified(1.1 ± 0.3) × 10⁻⁵ mdpi.com

Precursor Chemistry for High-Energy-Density Materials

Beyond its role in batteries, sodium perchlorate serves as a precursor or a key component in other high-energy-density materials. Its strong oxidizing properties are fundamental to these applications. scharlab.com A notable example is the creation of explosive composites. When porous silicon is impregnated with sodium perchlorate, it forms a composite material that has been investigated for its explosive properties. This application leverages the potent oxidizing nature of the perchlorate anion when combined with a reactive, high-surface-area material like porous silicon.

Analytical Chemistry Applications and Methodological Innovations

Sodium perchlorate is frequently used as a laboratory reagent in analytical chemistry. scharlab.com Its monohydrate form is available in high purity, making it suitable as a standard for residue analysis and for the development of advanced analytical methods. honeywell.comhpc-standards.com

Development of Highly Sensitive Ion Chromatography Methods for Anion Quantification

Ion chromatography (IC) is a primary technique for the determination of perchlorate in various environmental samples, particularly drinking water. chromatographyonline.comlcms.cz The development of sensitive IC methods is crucial due to the potential health risks associated with perchlorate, which can interfere with thyroid function. nih.gov

IC coupled with suppressed conductivity detection (IC-CD) is a widely used and standardized method, as outlined in U.S. EPA Method 314.0. lcms.cznih.gov This technique allows for the detection of perchlorate at low microgram-per-liter (µg/L) levels. lcms.cz The performance of these methods relies on specialized analytical columns, such as the Dionex IonPac AS16, which are designed to resolve perchlorate from other common anions like chloride, sulfate (B86663), and carbonate, even when these interfering ions are present at much higher concentrations. lcms.czthermofisher.com The evolution of column technology has been critical in improving the efficiency and reliability of perchlorate analysis in increasingly complex samples. thermofisher.com

Method validation studies have confirmed the robustness and ease of use of IC-CD for quantifying trace amounts of perchlorate in diverse water matrices, including drinking, raw, surface, and swimming pool waters. nih.gov These methods can achieve a limit of detection (LOD) of 0.33 µg/L and a limit of quantification (LOQ) of 0.98 µg/L. chromatographyonline.com

The table below presents typical parameters for the determination of perchlorate using ion chromatography.

ParameterValueReference
MethodIon Chromatography with Suppressed Conductivity Detection (IC-CD) lcms.cz
Column ExampleDionex IonPac AS16-4µm lcms.cz
Eluent Example35-50 mM KOH / NaOH chromatographyonline.comlcms.cz
Linearity (r²)>0.999 lcms.cz
Limit of Detection (LOD)0.33 µg/L chromatographyonline.com
Limit of Quantification (LOQ)0.98 µg/L chromatographyonline.com

Liquid Chromatography-Mass Spectrometry for Perchlorate Speciation

For even higher sensitivity and selectivity, especially in complex matrices, liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) has become an indispensable tool. nih.govwaters.com These methods offer significant advantages over conductivity detection by reducing interferences from other ionic species, thereby often simplifying or eliminating the need for extensive sample cleanup protocols. researchgate.net

Various LC-MS methods have been developed for perchlorate analysis. nih.govlcms.cz For instance, coupling high-performance liquid chromatography (HPLC) with inductively coupled plasma tandem mass spectrometry (HPLC-ICP-MS/MS) has been shown to improve the detection limit for perchlorate by at least tenfold compared to single quadrupole ICP-MS, achieving an LOD of 0.3 µg Cl L⁻¹. nih.gov Other methods, such as those using electrospray ionization (LC/ESI-MS), can quantify perchlorate in the range of 0.1 to 36.1 µg L⁻¹ in water samples, utilizing an isotopically labeled internal standard (¹⁸O-enriched perchlorate) to ensure accuracy. nih.gov

Application as a Chaotropic Agent in Nucleic Acid Research (e.g., DNA Extraction and Hybridization)

This compound is a well-established chaotropic agent utilized in molecular biology for the extraction and purification of nucleic acids. thermofisher.commpbio.comottokemi.com Its efficacy stems from its ability to disrupt the structure of water, which in turn weakens hydrophobic interactions between nonpolar molecules like proteins and lipids within a cellular lysate. researchgate.net This property is crucial for denaturing proteins and dissociating them from nucleic acids, facilitating the isolation of high-purity DNA and RNA. wikipedia.orgnih.gov

In standard DNA extraction protocols, sodium perchlorate is used in high concentrations to lyse cells and create an environment that inactivates cellular enzymes, such as nucleases, that would otherwise degrade the nucleic acids. google.com One of the key advantages of using sodium perchlorate is its effectiveness in removing the detergent sodium dodecyl sulphate (SDS) and the proteins complexed with it from solution. nih.govnih.gov Furthermore, in the presence of high concentrations of sodium perchlorate, proteins are not precipitated by ethanol, which allows for the selective precipitation of nucleic acids. nih.gov This results in an efficient, rapid, and straightforward deproteinization procedure. nih.gov

Research has demonstrated the utility of sodium perchlorate in developing rapid and less hazardous methods for genomic DNA extraction from whole blood, offering an alternative to traditional phenol/chloroform extractions. nih.gov These methods have been shown to yield DNA that is a suitable substrate for downstream applications like restriction endonuclease digestion and Southern hybridization analysis. nih.gov A comparative study highlighted the economic and yield benefits of a perchlorate-based DNA extraction method over commercial kits. ijcmaas.com

The following table summarizes the findings of a study comparing a perchlorate-based DNA extraction method with a standard kit-based method.

Table 1: Comparison of DNA Extraction Methods

Parameter Kit-Based Method Perchlorate Method (PC Method)
Average DNA Yield (ng/µL) 53 ± 6.2 431 ± 67
Cost per Extraction (approx.) Higher ~Rs 20/-

Data sourced from a comparative study on DNA extraction from 60 samples. ijcmaas.com

Utilization as a Supporting Electrolyte in Advanced Electrochemical Systems

This compound serves as a vital supporting electrolyte in a variety of advanced electrochemical systems due to its high solubility in water and polar organic solvents, and the inert nature of the perchlorate anion. wikipedia.orgsigmaaldrich.com A supporting electrolyte, or background electrolyte, is essential for increasing the conductivity of the solution and minimizing the potential drop (iR drop) between the working and reference electrodes, without participating in the primary electrochemical reactions at the electrode surface. wikipedia.org The perchlorate anion (ClO₄⁻) is a non-complexing and redox non-sensitive anion, making it an ideal choice for many electrochemical studies. wikipedia.org

In the field of energy storage, anhydrous sodium perchlorate is a prominent electrolyte in the development of sodium-ion batteries (SIBs). sigmaaldrich.com Its popularity is attributed to its solubility in common battery solvents like carbonates (ethylene carbonate, propylene (B89431) carbonate) and ethers, a wide electrochemical stability window (e.g., 0 to 5 V vs Na+/Na), and compatibility with a broad range of electrode materials. sigmaaldrich.com It has been successfully employed in SIBs with various anode and cathode materials, including hard-carbon, mesoporous carbon, sodium cobalt oxide, and sodium vanadium oxide. sigmaaldrich.com

This compound is also utilized in the fabrication of solid polymer electrolytes (SPEs). sigmaaldrich.comrsc.org For instance, it has been used as a dopant in sodium carboxymethyl cellulose (NaCMC) and polyvinyl alcohol (PVA) blends to create electrolyte films for electrochemical cells. sigmaaldrich.comresearchgate.net The addition of sodium perchlorate enhances the ionic conductivity of the polymer matrix by increasing the number of mobile charge carriers and promoting a more amorphous structure. rsc.orgresearchgate.net

Furthermore, this compound is frequently used as a supporting electrolyte in cyclic voltammetry (CV) studies to investigate the electrochemical behavior of various compounds. researchgate.netaip.org For example, it has been used in solutions to study the antioxidant activity of herb extracts and in the electrochemical synthesis of conductive polymers like polypyrrole. sigmaaldrich.comresearchgate.net

The table below presents key electrochemical properties and applications of sodium perchlorate as a supporting electrolyte.

Table 2: Electrochemical Applications and Properties of Sodium Perchlorate

Application Area System/Study Role of Sodium Perchlorate Key Findings/Properties
Sodium-Ion Batteries SIBs with various electrodes Electrolyte salt Wide electrochemical stability window (0-5 V vs Na+/Na), good solubility in carbonate and ether solvents. sigmaaldrich.com
Solid Polymer Electrolytes NaCMC-PVA blend films Dopant Increases ionic conductivity and amorphous nature of the polymer blend. sigmaaldrich.comresearchgate.net
Cyclic Voltammetry Antioxidant activity of herb extracts Supporting electrolyte Enables the study of electrochemical behavior of active compounds. researchgate.net
Conducting Polymers Preparation of polypyrrole (PPy) film Supporting electrolyte Facilitates the electrochemical polymerization process. sigmaaldrich.com

| CO₂ Conversion | Electrochemical reduction of CO₂ to formate (B1220265) | Supporting electrolyte | Used in conjunction with sodium bicarbonate to maintain conductivity. nih.gov |

Environmental Chemistry of Perchlorate Species Focus on Fundamental Chemical Processes and Remediation Mechanisms

Perchlorate (B79767) Transport and Fate in Aqueous Environments

The transport and ultimate fate of perchlorate in aquatic systems are largely dictated by its interactions with solid phases and the surrounding environmental conditions. ca.gov Its high solubility and kinetic inertness contribute to its persistence and the formation of extensive contaminant plumes in groundwater. ca.govclu-in.org

Adsorption Thermodynamics and Kinetics on Sorbent Materials (e.g., Activated Carbon, Graphene, Nanotubes)

The removal of perchlorate from water via adsorption onto various materials is a widely studied remediation strategy. The effectiveness of this process is governed by the thermodynamic and kinetic parameters of the interaction between perchlorate and the sorbent.

Activated Carbon: Granular activated carbon (GAC) has been shown to remove perchlorate primarily through an ion exchange mechanism rather than chemical reduction. researchgate.net The adsorption process is influenced by the surface chemistry of the activated carbon, with specific chemical interactions between perchlorate and surface functional groups, in conjunction with electrostatic forces, playing a major role. researchgate.net Studies have shown that the adsorption of perchlorate onto activated carbon is reversible. researchgate.net The maximal adsorption capacities of GAC for perchlorate have been reported to be in the range of 28.21 to 33.87 mg/g at temperatures between 5°C and 45°C. nih.gov

Graphene and Carbon Nanotubes: Single-walled carbon nanotubes (SWCNTs) have also been investigated as sorbents for perchlorate. researchgate.net Adsorption equilibrium is typically reached in about 8 hours. nih.govresearchgate.net The adsorption capacity of SWCNTs for perchlorate has been found to be between 10.03 and 13.64 mg/g within a temperature range of 5°C to 45°C. nih.govresearchgate.net Kinetic studies indicate that the modified Freundlich model often provides the best fit for describing the adsorption process on SWCNTs. nih.govresearchgate.net Magnetic chitosan (B1678972) supported on graphene oxide has also been shown to be an effective adsorbent for perchlorate. najah.edunajah.edu

Below is a table summarizing the maximum adsorption capacities of different sorbent materials for perchlorate.

Sorbent MaterialMaximum Adsorption Capacity (mg/g)Temperature Range (°C)
Granular Activated Carbon (GAC)28.21 - 33.87 nih.gov5 - 45 nih.gov
Single-Walled Carbon Nanotubes (SWCNTs)10.03 - 13.64 nih.govresearchgate.net5 - 45 nih.govresearchgate.net
Quaternized Chitosan Sphere (CGQS)35.41 nih.govNot Specified

Influence of Environmental Parameters (pH, Ionic Strength, Temperature) on Adsorption Processes

The efficiency of perchlorate adsorption is significantly affected by various environmental factors. ca.gov

pH: The solution pH plays a critical role in the adsorption of perchlorate onto many sorbents. For activated carbon, a neutral pH of around 6-7 has been reported to be optimal for perchlorate sorption. researchgate.net At lower pH values (e.g., pH < 5), sorption of anions like bromide and nitrate (B79036) has been observed to increase. researchgate.net In the case of wood-derived biochars, the maximum perchlorate adsorption occurs near the point of zero charge (pHIEP), where the surface charge is neutral. acs.org For magnetic chitosan/graphene oxide composites, effective adsorption occurs over a wide pH range of 4 to 10. najah.edu

Ionic Strength: An increase in ionic strength generally leads to a decrease in perchlorate adsorption capacity. nih.govresearchgate.net This is due to increased competition from other anions in the solution for the active adsorption sites on the sorbent material. vt.edu This effect has been observed for various adsorbents, including carbon nanotubes and soil components. nih.govresearchgate.netvt.edu

Temperature: The effect of temperature on perchlorate adsorption can vary depending on the adsorbent. For both GAC and SWCNTs, lower temperatures have been found to facilitate perchlorate adsorption. nih.gov Thermodynamic analyses of perchlorate adsorption on magnetic chitosan/graphene oxide composites have indicated that the process is exothermic and spontaneous. najah.edunajah.edu

Mechanistic Studies of Perchlorate Removal Technologies

Several technologies have been developed for the removal of perchlorate from contaminated water, each operating on different chemical principles.

Ion Exchange Principles and Selective Resin Development

Ion exchange is a widely used and proven technology for perchlorate removal. researchgate.netpurolite.comwaterworld.com The process involves the exchange of perchlorate anions in the water with less harmful anions, typically chloride, which are pre-loaded onto a synthetic resin. researchgate.netmdpi.com These resins are typically made of styrenic or acrylic polymers with positively charged functional groups, such as quaternary ammonium (B1175870), that attract the negatively charged perchlorate ions. researchgate.net

A significant challenge in ion exchange is the presence of competing anions like sulfate (B86663), nitrate, and bicarbonate, which are often present in much higher concentrations than perchlorate. researchgate.net This has driven the development of perchlorate-selective resins. These resins have a higher affinity for perchlorate over other common anions, leading to greater removal efficiency and longer operational life before regeneration or replacement is needed. researchgate.netwaterworld.com The selectivity of these resins is often attributed to the specific chemical structure of their functional groups. For example, resins with hydrophobic cavities can selectively bind perchlorate over more hydrophilic anions. google.com

The development of novel resins, such as those synthesized from hyperbranched polyethyleneimine (PEI) macromolecules, has shown promise in achieving higher exchange capacities and selectivities compared to commercially available resins. google.com

Bioremediation Strategies at the Chemical Process Level

Bioremediation offers an environmentally friendly approach to perchlorate removal by utilizing microorganisms that can reduce perchlorate to harmless chloride ions. magtech.com.cnlbl.gov This process is an anaerobic microbial respiration where perchlorate serves as the terminal electron acceptor. enviro.wiki

The biodegradation pathway involves a series of enzymatic reductions:

Perchlorate (ClO₄⁻) is reduced to chlorate (B79027) (ClO₃⁻) . enviro.wikiacs.org

Chlorate (ClO₃⁻) is then reduced to chlorite (B76162) (ClO₂⁻) . enviro.wikiacs.org

Finally, chlorite (ClO₂⁻) undergoes enzymatic dismutation into chloride (Cl⁻) and oxygen (O₂) . enviro.wiki

A variety of facultative anaerobic bacteria, including strains of Dechloromonas and Azospira, are capable of carrying out this reduction. lbl.govacs.org The process requires an electron donor, which can be an organic compound (like acetate (B1210297) or lactate) or an inorganic substance (such as hydrogen gas or elemental sulfur). magtech.com.cnlbl.gov The presence of other electron acceptors, particularly nitrate, can sometimes inhibit perchlorate reduction, although some studies have shown simultaneous reduction of both anions. acs.org

A novel approach combines ion exchange with bioremediation, where perchlorate-laden resins are regenerated using perchlorate-reducing bacteria. iwaponline.com Studies have shown that direct contact between the bacteria and the resin can lead to the direct reduction of perchlorate on the resin surface. iwaponline.com

Electrochemical Approaches for Perchlorate Degradation in Wastewater

Electrochemical methods offer a promising alternative for perchlorate degradation, directly converting it to chloride without the need for chemical additives or the generation of secondary waste streams. researchgate.netiapchem.org

One such approach is electrically switched ion exchange (ESIX) , which combines ion exchange and electrochemistry. researchgate.net In this process, an electroactive ion exchange layer, often a conducting polymer nanocomposite, is deposited on a conducting substrate. By modulating the electrical potential of this layer, the uptake and elution of perchlorate ions can be controlled. researchgate.net This allows for a highly efficient and selective removal process with minimal secondary waste, as the elution solution can be reused. researchgate.net

Another electrochemical strategy involves the direct reduction of perchlorate at a cathode. The efficiency of this process can be influenced by the electrode material and the presence of other anions that compete for active sites on the electrode surface. iapchem.org Research has shown that doping electrodes with materials like vanadium can enhance the reduction of perchlorate. iapchem.org

Bioelectrochemical systems (BES) represent an integration of biological and electrochemical processes. iapchem.org In these systems, microorganisms can utilize electrons directly from a cathode to reduce perchlorate. lbl.goviapchem.org This eliminates the need to add chemical electron donors, making the process more sustainable. lbl.gov

Future Research Directions and Emerging Areas

Synergistic Experimental and Computational Approaches in Perchlorate (B79767) Chemistry

The study of perchlorates, including sodium perchlorate monohydrate, is increasingly benefiting from a synergistic approach that combines experimental techniques with computational modeling. psu.edudtic.mil This integration allows for a more comprehensive understanding of the chemical and physical properties of these compounds, from their fundamental behavior at the molecular level to their performance in various applications. psu.edunih.gov

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations have become powerful tools for investigating the structural and energetic properties of perchlorate crystals and their interfaces. acs.org For instance, computational studies on ammonium (B1175870) perchlorate have provided insights into the behavior of perchlorate ions at crystal surfaces, revealing significant thermal rotations that differ from their behavior in the bulk material. acs.org These computational approaches can also predict the surface energies of different crystallographic faces, which is crucial for understanding crystal morphology and reactivity. acs.org

Experimental techniques, such as X-ray diffraction, provide the fundamental structural data that is essential for building accurate computational models. acs.orgchemicalbook.com In turn, computational models can help to interpret experimental results and to predict the outcomes of experiments that may be difficult or hazardous to perform. psu.edudtic.mil For example, computational fluid dynamics models have been used to simulate the complex flame structures of propellants containing ammonium perchlorate, complementing experimental measurements of temperature and species concentrations. dtic.mil

The study of aqueous solutions of sodium perchlorate has also been enhanced by this dual approach. Molecular dynamics simulations have been used to study the hydration of the perchlorate anion and the organization of water molecules in its solvation shells. nih.govacs.org These simulations provide a detailed picture of the hydrogen bond network and how it is perturbed by the presence of the ions, which is difficult to probe experimentally. nih.gov The insights gained from these computational studies are important for understanding the role of sodium perchlorate as an electrolyte and its effects on the solubility of other substances. nih.govwikipedia.org

This combined experimental and computational strategy is also being applied to understand the decomposition mechanisms of perchlorate-based energetic materials. psu.edu By using quantum mechanics calculations to develop reaction mechanisms and comparing the results with experimental data from techniques like thermogravimetric analysis (TGA) and Fourier-transform infrared spectroscopy (FTIR), researchers can gain a more detailed understanding of the chemical kinetics involved. psu.eduresearchgate.net

The synergy between experimental and computational methods is expected to continue to drive advances in perchlorate chemistry, leading to the development of improved materials and a better understanding of their environmental fate and transport.

Novel Applications in Materials Science and Green Chemistry Based on this compound

This compound is finding new and expanded applications in materials science and is being explored for its potential role in green chemistry. Its unique properties as a strong oxidizing agent and a source of perchlorate ions make it a versatile compound for various advanced materials and environmentally friendly processes. sigmaaldrich.comsigmaaldrich.com

Materials Science Applications:

Polymer Electrolytes: this compound is used in the development of solid polymer electrolytes. sigmaaldrich.comsigmaaldrich.com For example, it can be doped into a host polymer like sodium carboxymethyl cellulose (B213188) (NaCMC) to create an electrolyte film for use in electrochemical cells. sigmaaldrich.comsigmaaldrich.com These materials are of interest for applications such as batteries and other electrochemical devices.

Conducting Polymers: It serves as a supporting electrolyte in the electrochemical synthesis of conducting polymers like polypyrrole (PPy) films. sigmaaldrich.comsigmaaldrich.com The perchlorate anion can be incorporated into the polymer matrix, influencing its electrical and physical properties.

Energetic Materials: Sodium perchlorate is a precursor in the production of other perchlorate salts, such as ammonium perchlorate and potassium perchlorate, which are widely used as oxidizers in solid rocket propellants and explosives. wikipedia.orgum.edu.mt Research in this area focuses on improving the performance and safety of these energetic materials. psu.edu

Green Chemistry Applications:

Wastewater Treatment: this compound can act as an oxidizing agent for the removal of color from textile wastewater. sigmaaldrich.comsigmaaldrich.com This application leverages its ability to break down colored organic molecules into simpler, less harmful substances.

Catalysis: Research is exploring the use of perchlorate-based systems in catalysis. For instance, the synergistic effect of perchlorate ions and acetonitrile (B52724) has been shown to enhance the redox potential of the copper(II)-copper(I) couple, expanding its applications in redoximetric analysis. researchgate.net This could lead to the development of more efficient catalytic processes.

Refinement of Analytical and Remediation Methodologies Driven by Fundamental Chemical Insights

Advances in understanding the fundamental chemistry of the perchlorate ion are driving the refinement of analytical techniques for its detection and the development of more effective remediation technologies for its removal from the environment. illinois.educlu-in.org Perchlorate is a persistent environmental contaminant, and its presence in water and soil is a significant concern. um.edu.mtepa.gov

Refinement of Analytical Methodologies:

The need to detect perchlorate at increasingly lower concentrations has spurred the development of more sensitive and selective analytical methods. clu-in.orgresearchgate.net While ion chromatography (IC) remains a primary technique for perchlorate analysis in drinking water, other methods are being refined and employed for more complex matrices. clu-in.orgresearchgate.netnih.gov

Ion Chromatography (IC): EPA Method 314.0, which uses ion chromatography with conductivity detection, is a standard method for analyzing perchlorate in drinking water. nih.govnih.gov However, high concentrations of other anions can interfere with this method. nih.gov Refinements include inline column concentration and matrix elimination techniques to improve performance in challenging samples. nih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) offer higher selectivity and lower detection limits. researchgate.netnih.gov These methods are particularly useful for analyzing complex samples like urine, agricultural products, and soil. clu-in.orgnih.gov

Other Techniques: Capillary electrophoresis and Raman spectrometry are also being explored and refined for perchlorate analysis. clu-in.orgresearchgate.net

The development of these advanced analytical methods is crucial for accurately assessing the extent of perchlorate contamination and for monitoring the effectiveness of remediation efforts. clu-in.orgfrtr.gov

Advances in Remediation Technologies:

A deeper understanding of perchlorate's chemical properties, such as its high solubility and kinetic stability, has informed the development of various remediation technologies. um.edu.mtresearchgate.net

Remediation TechnologyDescription
Ion Exchange This is a widely used technology for removing perchlorate from water. nih.govresearchgate.net It involves passing contaminated water through a resin that selectively binds perchlorate ions. Research is focused on developing more selective and regenerable resins to reduce costs and minimize secondary waste. um.edu.mt
Biological Reduction This technology utilizes microorganisms that can use perchlorate as an electron acceptor in their metabolism, converting it to harmless chloride. um.edu.mtmicrobe.com It can be applied in-situ (in the ground) or ex-situ (in a bioreactor). vertexeng.com Research in this area aims to optimize conditions for microbial activity and to identify more efficient perchlorate-reducing bacteria. microbe.com
Membrane Filtration Technologies like reverse osmosis and nanofiltration can physically remove perchlorate from water. researchgate.netnih.gov However, these methods can be energy-intensive and produce a concentrated waste stream that requires further treatment. researchgate.netnih.gov
Chemical and Electrochemical Reduction These methods involve the use of chemical reagents or an electric current to reduce perchlorate to chloride. illinois.eduresearchgate.net Research is ongoing to develop more efficient and cost-effective catalysts and electrode materials for these processes. illinois.edu
Phytoremediation This emerging technology uses plants to remove perchlorate from soil and water. epa.gov Certain plants can take up perchlorate through their roots and accumulate it in their tissues. The mechanisms of uptake and transformation within the plants are a key area of current research. epa.gov

Future research will likely focus on combining these technologies and developing novel materials and approaches to provide more sustainable and cost-effective solutions for perchlorate contamination. nih.gov

Q & A

Q. How is sodium perchlorate monohydrate synthesized in the laboratory, and what factors influence its purity?

this compound is synthesized via electrolysis of sodium chlorate (NaClO₃) using inert platinum electrodes. The process involves anodic oxidation, where chlorate ions (ClO₃⁻) are converted to perchlorate (ClO₄⁻). Purity is ensured by recrystallization from water and vacuum dehydration at 150°C to remove residual moisture. Impurities are minimized by using high-purity starting materials and controlling electrolytic current density .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Key protocols include:

  • Using chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact.
  • Working in a fume hood with adequate ventilation to avoid dust inhalation.
  • Storing separately from reducing agents (e.g., organic solvents, metals) to prevent explosive reactions.
  • Decontaminating spills with water and avoiding dry sweeping to minimize combustion risks .

Q. Which analytical techniques are most effective for determining the crystal structure of this compound?

X-ray diffraction (XRD) and neutron diffraction are standard methods. The compound crystallizes in a monoclinic system (space group C2/c) with lattice parameters a = 14.2592 Å, b = 5.2921 Å, c = 10.3382 Å, and β = 111.765°. These techniques reveal hydrogen bonding between water molecules and perchlorate ions, critical for understanding its hygroscopicity .

Q. How should this compound stock solutions be prepared to ensure consistency in experimental results?

Prepare stock solutions in deionized water (18.2 MΩ·cm) at concentrations up to 10,000 mg/L. Dissolve the compound at 15–25°C to leverage its high solubility (209 g/100 mL). Filter solutions through 0.22 µm membranes to remove particulates, and store in airtight containers to prevent hydration changes .

Advanced Research Questions

Q. What mechanisms govern the thermal decomposition of this compound, and how do experimental conditions alter decomposition pathways?

The monohydrate undergoes dehydration at 130°C to form anhydrous NaClO₄, which decomposes at 468°C into NaCl and O₂. Differential scanning calorimetry (DSC) reveals endothermic peaks for dehydration and exothermic peaks for perchlorate breakdown. Heating rate, atmospheric oxygen levels, and particle size significantly influence decomposition kinetics and byproduct formation .

Q. How is this compound utilized in environmental remediation, particularly for perchlorate and nitrate removal?

It serves as a model compound in studying heterotrophic-autotrophic denitrification processes. Researchers use it to simulate perchlorate-contaminated water, where microbial consortia reduce ClO₄⁻ to Cl⁻ under anaerobic conditions. Optimization involves adjusting carbon sources (e.g., acetate) and monitoring redox potential to enhance degradation efficiency .

Q. What challenges arise when detecting perchlorate ions in complex matrices, and how are these mitigated in chromatographic analyses?

Perchlorate (ClO₄⁻) interference is minimized using ion-pair chromatography with mobile phases containing this compound itself as an eluent additive. For example, 0.01 M NaClO₄·H₂O in buffered solutions (pH 6–8) improves peak resolution and reduces matrix effects in HPLC analyses of hypochlorite or biological samples .

Q. How does the crystallographic structure of this compound compare to isotypic compounds like lithium perchlorate monohydrate?

Both compounds share a monoclinic C2/c space group but differ in lattice dimensions due to cation size. Lithium perchlorate monohydrate has smaller unit cell parameters (a = 14.2592 Å, b = 5.2921 Å vs. sodium’s a = 14.2592 Å, b = 5.2921 Å). This structural variance affects hydration stability and ionic conductivity, critical for electrolyte applications .

Q. What role does this compound play in extraterrestrial research, particularly in Martian studies?

Detected on Mars at concentrations up to 0.6% wt, it influences soil chemistry and potential habitability. Studies simulate Martian regolith by doping NaClO₄·H₂O into soil analogs to investigate its impact on microbial survival, UV radiation shielding, and deliquescence properties. These experiments inform astrobiology missions and in-situ resource utilization strategies .

Q. How do researchers investigate the redox behavior of this compound in specialty chemical synthesis?

Electrochemical methods, such as cyclic voltammetry, track oxygen release during ClO₄⁻ reduction. In pharmaceutical intermediate synthesis, the compound acts as a mild oxidizer in TEMPO-mediated alcohol oxidations. Reaction conditions (pH, temperature) are optimized using real-time Raman spectroscopy to monitor intermediate species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.